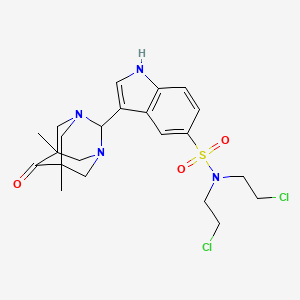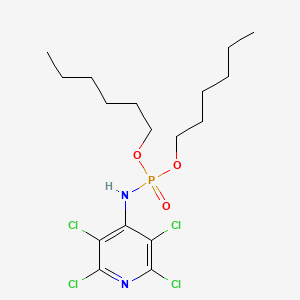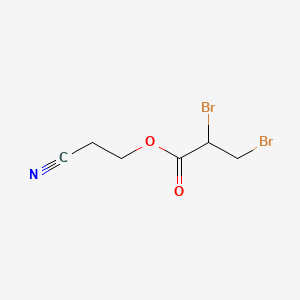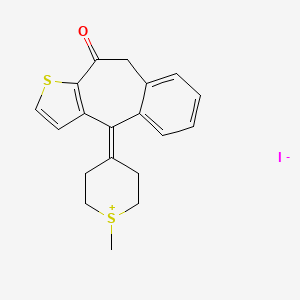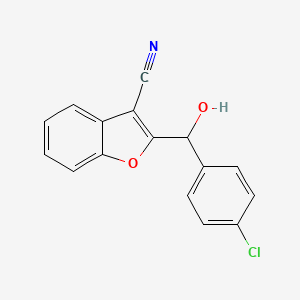
2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-氯苯基)羟甲基)-3-苯并呋喃腈是一种有机化合物,其特征在于苯并呋喃环上取代了一个氯苯基和一个羟甲基。
准备方法
合成路线和反应条件
2-((4-氯苯基)羟甲基)-3-苯并呋喃腈的合成通常涉及多步有机反应。一种常见的方法是在碱性条件下,用4-氯苯甲醛与2-羟基苄基氰反应形成所需的苯并呋喃环结构。反应条件通常包括使用二氯甲烷等溶剂和路丁啶等催化剂 .
工业生产方法
这种化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统来确保一致的质量和产量。溶剂和催化剂的选择也经过优化,以降低成本和环境影响。
化学反应分析
反应类型
2-((4-氯苯基)羟甲基)-3-苯并呋喃腈会发生各种化学反应,包括:
氧化: 羟甲基可以被氧化成羧酸。
还原: 腈基可以被还原成胺。
取代: 氯苯基可以发生亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或在钯催化剂存在下使用氢气等还原剂。
取代: 常用的亲核试剂包括甲醇钠或叔丁醇钾。
主要产物
氧化: 2-((4-氯苯基)羧甲基)-3-苯并呋喃腈。
还原: 2-((4-氯苯基)羟甲基)-3-苯并呋喃胺。
取代: 根据所用亲核试剂的不同,会得到各种取代的苯并呋喃衍生物。
科学研究应用
2-((4-氯苯基)羟甲基)-3-苯并呋喃腈在科学研究中有几种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力.
医药: 探索其在药物开发中的潜在用途,尤其是在靶向特定酶或受体方面。
工业: 用于开发具有独特性能的新材料,例如聚合物和涂料。
作用机制
2-((4-氯苯基)羟甲基)-3-苯并呋喃腈的作用机制涉及其与特定分子靶标的相互作用。例如,它可能与酶或受体结合,抑制它们的活性并导致治疗效果。确切的途径和靶标可能因具体应用和对化合物进行的修饰而异 .
相似化合物的比较
类似化合物
2-((4-溴苯基)羟甲基)-3-苯并呋喃腈: 结构类似,但用溴原子代替了氯原子。
2-((4-甲基苯基)羟甲基)-3-苯并呋喃腈: 结构类似,但用甲基代替了氯原子。
独特性
2-((4-氯苯基)羟甲基)-3-苯并呋喃腈由于存在氯苯基,因此具有独特性,它会影响其反应性和生物活性。氯原子可以参与各种相互作用,例如氢键和卤键,与类似物相比,这可以增强化合物的特性 .
属性
CAS 编号 |
117238-45-6 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)-hydroxymethyl]-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15(19)16-13(9-18)12-3-1-2-4-14(12)20-16/h1-8,15,19H |
InChI 键 |
GICXNOKADOQSSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(C3=CC=C(C=C3)Cl)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)


